3-phenyl-1H-quinazoline-2,4-dithione
Overview
Description
3-Phenyl-1H-quinazoline-2,4-dithione is an organic compound with the molecular formula C14H10N2S2 It is a derivative of quinazoline, characterized by the presence of two sulfur atoms at positions 2 and 4 of the quinazoline ring, and a phenyl group at position 3
Mechanism of Action
Target of Action
3-Phenyl-1H-quinazoline-2,4-dithione, also known as 3-Phenyl-2,4(1h,3h)-quinazolinedithione, is a compound that has been synthesized and evaluated for its biological activities It’s worth noting that quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects .
Mode of Action
It is known that quinazoline derivatives can interact with various targets in the body, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit the activity of cyclic nucleotide phosphodiesterases, enzymes that break down cyclic nucleotides .
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and infection .
Pharmacokinetics
The compound’s molecular weight is reported to be 27038 , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Quinazoline derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects . These effects suggest that the compound may influence cell growth and proliferation, potentially leading to cell death in the case of cancer cells.
Action Environment
For instance, the compound is reported to be stable at temperatures between 0-5°C .
Biochemical Analysis
Biochemical Properties
3-Phenyl-1H-quinazoline-2,4-dithione is known to be a cyclic nucleotide phosphodiesterase inhibitor . It inhibits the activity of cyclic nucleotide phosphodiesterases, which are enzymes that break down cyclic nucleotides . Cyclic nucleotides are important in the regulation of cellular processes such as cell growth and differentiation .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit cellular processes such as cell growth and differentiation . It is used clinically for the treatment of renal injury caused by ischemia reperfusion . It also has been shown to decrease blood pressure and improve blood flow in cases of hypertension .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a cyclic nucleotide phosphodiesterase inhibitor . By inhibiting the activity of cyclic nucleotide phosphodiesterases, it prevents the breakdown of cyclic nucleotides, thereby influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-quinazoline-2,4-dithione typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . The reaction proceeds as follows:
Step 1: 2-aminobenzoic acid reacts with phenyl isothiocyanate to form an intermediate.
Step 2: The intermediate undergoes thiation with phosphorus pentasulfide to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-1H-quinazoline-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other quinazoline derivatives.
Biology: The compound exhibits significant antibacterial, antifungal, and anticancer activities.
Comparison with Similar Compounds
- 3-phenylquinazoline-2,4(1H,3H)-dione
- 3-substituted quinazoline-2,4(1H,3H)-diones
Comparison: 3-phenyl-1H-quinazoline-2,4-dithione is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical and biological properties. In contrast, similar compounds like 3-phenylquinazoline-2,4(1H,3H)-dione lack these sulfur atoms and exhibit different reactivity and biological activities .
Properties
IUPAC Name |
3-phenyl-1H-quinazoline-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOAJCVIYRELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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